N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorinated aromatic ring and an oxazepane ring
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2/c1-9-7-20(4-5-22-8-9)13(21)19-12-6-10(14(16,17)18)2-3-11(12)15/h2-3,6,9H,4-5,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIDWODJXIFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCOC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, is synthesized through electrophilic aromatic substitution reactions involving fluorination and trifluoromethylation of aniline derivatives.
Oxazepane Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazepane ring. This step often involves the use of reagents such as epoxides or aziridines under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazepane ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its fluorinated aromatic ring and oxazepane moiety are of particular interest for their ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and neurological disorders. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazepane moiety enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-fluoro-5-(trifluoromethyl)phenyl]-1,4-oxazepane-4-carboxamide: Lacks the methyl group on the oxazepane ring.
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide: Contains a chlorine atom instead of a fluorine atom on the aromatic ring.
N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-thiazepane-4-carboxamide: Contains a sulfur atom in the ring structure instead of oxygen.
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is unique due to the combination of its fluorinated aromatic ring and oxazepane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atoms enhance metabolic stability and bioavailability, while the oxazepane ring provides a versatile scaffold for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
